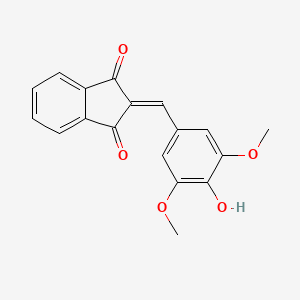
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization. The presence of the hydroxy and methoxy groups on the phenyl ring, along with the indane-1,3-dione core, makes this compound an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with indane-1,3-dione. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the indane-1,3-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of organic electronic materials, such as dyes for solar cells and photoinitiators for polymerization
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indane-1,3-dione core can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications in medicinal chemistry and organic electronics.
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione, also used in various organic syntheses.
Indanone: Another related compound, commonly used in the design of biologically active molecules.
Uniqueness
This compound is unique due to the combination of the indane-1,3-dione core with the hydroxy and methoxy-substituted phenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for a wide range of applications .
Properties
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-22-14-8-10(9-15(23-2)18(14)21)7-13-16(19)11-5-3-4-6-12(11)17(13)20/h3-9,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKJFXGYOOPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

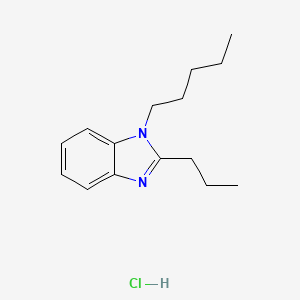
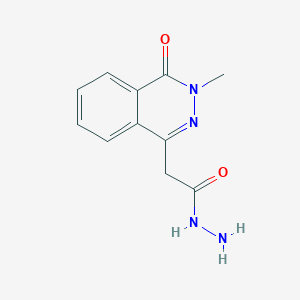
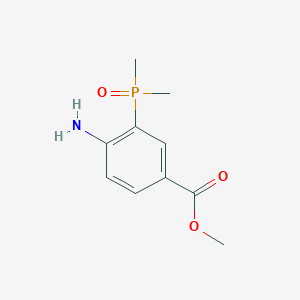
![1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2389161.png)
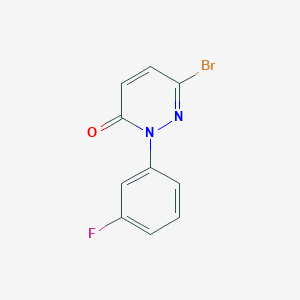
![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)
![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)
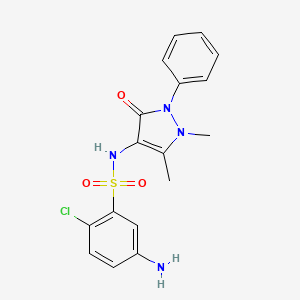
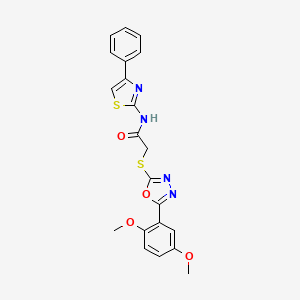
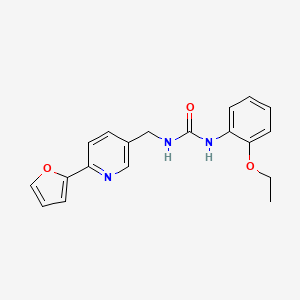
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
